2-Amino-5-(benzyloxy)phenol

Übersicht

Beschreibung

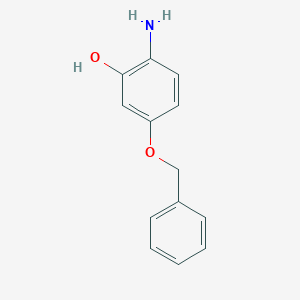

2-Amino-5-(benzyloxy)phenol is an organic compound with the molecular formula C13H13NO2. It is a derivative of phenol, characterized by the presence of an amino group at the second position and a benzyloxy group at the fifth position on the phenol ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(benzyloxy)phenol typically involves the nucleophilic aromatic substitution of a suitable phenol derivative. One common method is the reaction of 2-nitrophenol with benzyl bromide in the presence of a base, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium on carbon for the reduction step .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-5-(benzyloxy)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Catalysts such as palladium on carbon or hydrogen gas.

Substitution: Bases like sodium hydroxide or potassium carbonate in polar solvents.

Major Products Formed:

Oxidation: Quinones and related compounds.

Reduction: Amines and related derivatives.

Substitution: Various substituted phenols depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Overview

2-Amino-5-(benzyloxy)phenol is characterized by an amino group at the second position and a benzyloxy group at the fifth position on the phenol ring. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Chemistry

- Synthesis Intermediates : This compound is primarily used as an intermediate in the synthesis of complex organic molecules. It facilitates various coupling reactions, including the Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds in organic synthesis .

- Oxidation and Reduction Reactions : The compound can be converted into quinone derivatives through oxidation and amino derivatives through reduction, showcasing its versatility in synthetic chemistry.

Biology

- Biological Activity : Research indicates that this compound exhibits potential antimicrobial and antioxidant properties. Its biological activities are under investigation for possible therapeutic applications .

- Pharmacological Studies : The compound has been explored for its interactions with biological macromolecules, including proteins and nucleic acids, which could inform its use in drug development targeting specific diseases .

Medicine

- Drug Development : Due to its structural properties, this compound is being investigated as a lead compound for new pharmaceuticals. Its potential applications include treatments for conditions influenced by enzyme activity modulation, such as cancer .

- Neuroprotective Effects : Recent studies have highlighted similar compounds that exhibit neuroprotective effects, suggesting that derivatives of this compound may also possess similar therapeutic potentials against neurodegenerative diseases like Parkinson's disease .

Industry

- Industrial Applications : The compound is utilized in producing polymers, dyes, and other industrial chemicals. Its role as a building block in material science underscores its importance in developing advanced materials .

- Photographic Chemistry : It serves as a synthetic intermediate for cyan-image-forming couplers in photographic chemistry, indicating its relevance in specialized industrial applications .

Case Study 1: Synthesis of Quinone Derivatives

A study demonstrated the conversion of this compound into quinone derivatives through controlled oxidation processes. These derivatives showed enhanced biological activity, making them suitable candidates for further pharmacological studies.

Case Study 2: Antioxidant Properties

Research conducted on the antioxidant capabilities of this compound revealed significant free radical scavenging activity. This property positions the compound as a potential therapeutic agent against oxidative stress-related diseases.

Data Table: Summary of Applications

| Application Area | Specific Uses | Potential Benefits |

|---|---|---|

| Chemistry | Synthesis of organic molecules | Facilitates complex chemical reactions |

| Biology | Antimicrobial and antioxidant studies | Potential therapeutic applications |

| Medicine | Drug development | Targeting enzyme activity in diseases |

| Industry | Production of dyes and polymers | Essential for material science advancements |

Wirkmechanismus

The mechanism of action of 2-Amino-5-(benzyloxy)phenol involves its interaction with various molecular targets. The amino group can participate in hydrogen bonding and electrostatic interactions, while the benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

- 2-Amino-4-(benzyloxy)phenol

- 2-Amino-6-(benzyloxy)phenol

- 2-Amino-5-(methoxy)phenol

Comparison: 2-Amino-5-(benzyloxy)phenol is unique due to the specific positioning of the benzyloxy group, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Biologische Aktivität

2-Amino-5-(benzyloxy)phenol, a compound with the CAS number 54026-40-3, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound is characterized by an amino group and a benzyloxy substituent on a phenolic ring. This configuration contributes to its biological activity, particularly in interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in inflammatory pathways. For instance, it may inhibit 5-lipoxygenase (5-LOX), a key enzyme in the synthesis of leukotrienes, which are mediators of inflammation .

- Antioxidant Activity : Phenolic compounds are known for their antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is crucial for preventing cellular damage and inflammation .

- Antiviral Properties : Recent studies have indicated that phenolic compounds can exhibit antiviral activity by inhibiting viral enzymes and preventing viral replication. While specific data on this compound is limited, its structural similarity to other active phenolic compounds suggests potential in this area .

Anticancer Activity

Several studies have highlighted the anticancer potential of phenolic compounds. While direct research on this compound is sparse, related compounds have demonstrated effectiveness against various cancer cell lines through apoptosis induction and cell cycle modulation. For example, derivatives of aminophenols have been shown to inhibit cancer cell proliferation in vitro .

Anti-inflammatory Effects

The inhibition of 5-lipoxygenase by compounds similar to this compound suggests that it could be beneficial in treating inflammatory diseases. The selective inhibition of this enzyme can lead to reduced production of leukotrienes, thereby alleviating symptoms associated with conditions like asthma and allergic responses .

Case Studies and Research Findings

- Inhibition of Enzymatic Activity : A study investigating various aminophenol derivatives found that certain compounds exhibited significant inhibition of 5-lipoxygenase activity, which is pivotal in inflammatory processes. The concentration required for 50% inhibition was determined using enzyme assays with arachidonic acid as a substrate .

- Antioxidant Studies : Research has demonstrated that phenolic compounds can scavenge free radicals effectively. In vitro assays showed that related phenolic structures could reduce oxidative stress markers in cellular models .

- Antiviral Screening : In a recent screening for antiviral activity against SARS-CoV-2, several natural phenolic compounds exhibited strong binding affinities to viral proteases, indicating potential pathways for further exploration regarding the antiviral efficacy of structurally similar compounds like this compound .

Data Table: Biological Activities of this compound

Eigenschaften

IUPAC Name |

2-amino-5-phenylmethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8,15H,9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJGECMCKLYLDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.